N-(3-Methoxybenzyl)oleamide

FAAH inhibition endocannabinoid modulation enzyme kinetics

Select MAC 18:1 when your research demands a reversible, partial FAAH inhibitor (IC50 10–17 μM, Imax 76.4%) rather than irreversible enzyme inactivation. Its CB1 receptor-dependent neuroprotection—without confounding PPARγ engagement—enables cleaner mechanistic dissection versus MAC 18:2/18:3. Uniquely, it also inhibits soluble epoxide hydrolase (sEH IC50 84–241 nM), enabling dual FAAH/sEH modulation studies. Additionally covered by US Patent US20220202052A1 for taste-modulation applications in functional foods. Available ≥98% purity for in vitro/in vivo research; not for human use.

Molecular Formula C26H43NO2
Molecular Weight 401.6 g/mol
Cat. No. B8036060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxybenzyl)oleamide
Molecular FormulaC26H43NO2
Molecular Weight401.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC
InChIInChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10-
InChIKeyZMKZIKHBSPDWEF-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxybenzyl)oleamide (MAC 18:1) for Research: Sourcing, Identity, and Distinguishing Characteristics


N-(3-Methoxybenzyl)oleamide (MAC 18:1; CAS 883715-21-7) is a macamide—a benzylamide of oleic acid—that is both a natural product isolable from Lepidium meyenii (Maca) and a fully synthetic small molecule available for research procurement [1]. Its molecular formula is C26H43NO2 with a molecular weight of 401.63 g/mol . As a structural analog of the endocannabinoid anandamide (AEA), MAC 18:1 has been specifically investigated as a fatty acid amide hydrolase (FAAH) inhibitor and neuroprotective agent [2]. It exists as a solid or liquid depending on formulation and is typically supplied at ≥95% purity for in vitro and in vivo experimental use . This compound is not intended for human therapeutic application and is sold exclusively for research purposes [2].

Why N-(3-Methoxybenzyl)oleamide Cannot Be Interchanged with Generic FAAH Inhibitors or Macamide Analogs


MAC 18:1 occupies a unique pharmacological niche among fatty acid amides and macamides that precludes simple substitution. Unlike broad-spectrum FAAH inhibitors such as URB597, which act as potent irreversible inhibitors, MAC 18:1 functions as a reversible FAAH inhibitor with an IC50 in the 10–17 μM range and only partial maximal inhibition (Imax 76.4% at 20 min preincubation) [1]. This reversible, partial inhibition profile is mechanistically distinct from the time-dependent, irreversible FAAH inhibition exhibited by its close analog N-3-methoxybenzyl-linoleamide (3-MBL) [2]. Furthermore, while other macamides such as MAC 18:2 and MAC 18:3 engage PPARγ in neuroprotection assays, MAC 18:1 achieves its neuroprotective effects via a CB1 receptor-dependent pathway without activating PPARγ, establishing functional divergence even within the same compound class [3]. These quantitative differences in enzyme inhibition mechanism, maximal effect, and downstream signaling pathway engagement render MAC 18:1 irreplaceable by generically described FAAH inhibitors or alternative macamides without altering the experimental outcome.

Quantitative Differentiation: N-(3-Methoxybenzyl)oleamide vs. Macamide Analogs and Standard FAAH Inhibitors


Reversible FAAH Inhibition with Partial Efficacy Distinguishes MAC 18:1 from Time-Dependent Inhibitors

MAC 18:1 functions as a reversible FAAH inhibitor with an IC50 between 10 and 17 μM and an Imax of 76.4% when preincubated for 20 minutes prior to substrate addition [1]. In contrast, the structurally analogous macamide N-3-methoxybenzyl-linoleamide (3-MBL) exhibits time-dependent FAAH inhibition consistent with an irreversible or slowly reversible mechanism [2]. This mechanistic divergence is critical: reversible inhibitors allow endogenous FAAH activity to recover upon compound washout, whereas irreversible inhibition produces sustained enzyme suppression independent of compound concentration. Furthermore, MAC 18:1 displays only partial maximal inhibition (Imax 76.4%), compared with the complete FAAH inhibition achievable with irreversible inhibitors such as URB597 [3].

FAAH inhibition endocannabinoid modulation enzyme kinetics

In Vivo Anticonvulsant Activity: MAC 18:1 Reduces Seizure Severity in Pilocarpine-Induced Status Epilepticus Model

In a rat model of status epilepticus induced by intraperitoneal pilocarpine (350 mg/kg), MAC 18:1 (3-MBO) demonstrated an anticonvulsant effect by reducing seizure severity scores according to the Racine scale [1]. Notably, the closely related analog N-3-methoxybenzyl-linoleamide (3-MBL) was the most active macamide in this study, producing a higher survival probability compared with 3-MBO [1]. Both macamides were evaluated against a vehicle control baseline rather than an active comparator, establishing their anticonvulsant efficacy relative to untreated epileptic animals.

anticonvulsant epilepsy in vivo pharmacology

Neuroprotection via CB1-Dependent Pathway Without PPARγ Engagement—Differentiating MAC 18:1 from MAC 18:2 and MAC 18:3

In U-87 MG glioblastoma cells exposed to 50 μM MnCl2 to induce mitochondrial disruption and neurotoxicity, all three macamides—MAC 18:1, MAC 18:2, and MAC 18:3—attenuated mitochondrial damage [1]. However, the signaling mechanisms diverge sharply: PPARγ activation was observed only in cells treated with MAC 18:2 and MAC 18:3, not with MAC 18:1 [1]. The neuroprotective effects of MAC 18:1 were reversed by the CB1 antagonist AM251 (1 μM), confirming CB1 receptor dependence, whereas MAC 18:2 and MAC 18:3 engage both CB1 and PPARγ pathways [1]. Thus, within the same neuroprotection assay, MAC 18:1 operates as a CB1-selective protective agent lacking PPARγ activity.

neuroprotection CB1 receptor PPARγ signaling

sEH Inhibitory Activity Adds a Dimension Absent in Most Macamide Analogs

Beyond FAAH, MAC 18:1 inhibits soluble epoxide hydrolase (sEH) with IC50 values of 126.0 nM (mouse), 84.0 nM (rat), and 241.0 nM (human) as measured by a fluorescence-based assay using MNPC as substrate . This sEH inhibitory activity is substantially more potent than its FAAH inhibition (IC50 10–17 μM) and represents a second distinct pharmacological target not reported for most macamide analogs. While comprehensive head-to-head sEH inhibition data across the macamide class are not available, this dual FAAH/sEH inhibition profile differentiates MAC 18:1 from single-target FAAH inhibitors and from macamides lacking documented sEH activity.

sEH inhibition epoxide hydrolase multi-target pharmacology

ADMET Profile and P-glycoprotein Interaction Differentiates 3-MBO from 3-MBL and 3-MBN

In silico ADMET predictions using the ADMETlab 3.0 server reveal that among the three macamides evaluated, only 3-MBO (MAC 18:1) was predicted to be partially inhibitory to P-glycoprotein (P-gp) [1]. None of the three macamides were predicted to be P-gp substrates, and all exhibited high human intestinal absorption [1]. The predicted Caco-2 permeability values were −5.016 (3-MBO), −5.009 (3-MBL), and −4.982 (3-MBN), all exceeding the threshold for high permeability (>−5.15) [1]. The unique P-gp inhibitory prediction for 3-MBO suggests potential differences in blood–brain barrier efflux interactions and CNS bioavailability relative to its analogs.

ADMET prediction P-glycoprotein CNS penetration

Taste Modulation Utility Expands Application Scope Beyond Pharmacological Research

US Patent Application US20220202052A1 explicitly claims N-(3-Methoxybenzyl)oleamide as one of a select group of aromatic alkamides useful for improving the taste of consumables containing astringent, bitter, or off-tasting components [1]. The patent describes effective concentrations ranging from 1 part per trillion to 1000 parts per million in the consumable [1]. This taste-modulating property is not documented for other FAAH inhibitors such as URB597 or PF-3845, nor is it reported for the macamide analog N-benzyloleamide (which lacks the 3-methoxy substituent) within this specific utility context.

taste modulation bitter masking food science

Validated Research and Industrial Application Scenarios for N-(3-Methoxybenzyl)oleamide Based on Quantitative Evidence


Neuroscience: Epilepsy and Anticonvulsant Drug Discovery Using Macamide Probes

Investigators studying endocannabinoid modulation in epilepsy can employ MAC 18:1 (3-MBO) as a reversible partial FAAH inhibitor probe. The compound has demonstrated in vivo anticonvulsant efficacy in the pilocarpine-induced status epilepticus rat model, reducing Racine-scale seizure severity [1]. For studies requiring maximal anticonvulsant efficacy and sustained FAAH suppression, the irreversible inhibitor 3-MBL may be preferred based on its superior survival probability in the same model [1]. Conversely, MAC 18:1 is the appropriate selection when reversible, titratable FAAH modulation is desired to mimic transient endocannabinoid tone elevation without permanent enzyme inactivation [2].

Neuroprotection and Mitochondrial Dysfunction: CB1-Dependent Mechanism Studies

Researchers investigating CB1 receptor-mediated neuroprotection in models of manganese neurotoxicity or mitochondrial disruption should select MAC 18:1 as a CB1-specific probe lacking confounding PPARγ activity. In U-87 MG glioblastoma cells exposed to 50 μM MnCl2, MAC 18:1 attenuated mitochondrial damage in a manner reversed by the CB1 antagonist AM251 (1 μM), confirming CB1 dependence [3]. This contrasts with MAC 18:2 and MAC 18:3, which activate PPARγ in addition to CB1, thereby complicating mechanistic attribution [3]. MAC 18:1 thus enables cleaner dissection of CB1-specific neuroprotective pathways.

Multi-Target Pharmacology: Dual FAAH/sEH Inhibition in Inflammation and Pain Research

MAC 18:1 is uniquely suited for studies exploring the therapeutic potential of combined FAAH and sEH inhibition. With sEH IC50 values of 84.0 nM (rat) and 241.0 nM (human) and FAAH IC50 of 10–17 μM, MAC 18:1 exhibits ~100-fold selectivity for sEH while maintaining measurable FAAH inhibition . This dual-target profile may enhance anti-inflammatory and analgesic efficacy through concurrent elevation of endocannabinoids (via FAAH inhibition) and epoxyeicosatrienoic acids (via sEH inhibition)—a synergistic mechanism not achievable with single-target FAAH inhibitors or other macamides lacking documented sEH activity .

Food Science and Formulation Development: Bitter Taste Masking in Functional Products

Formulation scientists developing consumable products containing bitter or astringent components (e.g., protein hydrolysates, artificial sweeteners, preservatives) may utilize MAC 18:1 as a taste-modulating agent. US Patent US20220202052A1 claims the compound for improving taste in foods, beverages, pharmaceuticals, and dietary supplements at concentrations ranging from 1 part per trillion to 1000 parts per million [4]. This application scenario is distinct from pharmacological research and provides a separate procurement justification for industrial laboratories working on sensory optimization of functional foods or nutraceuticals [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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